N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
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Overview
Description
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that features a benzodioxole moiety, an oxazolidine ring, and a pyridine group
Mechanism of Action
Target of action
The compound contains a benzo[d][1,3]dioxole moiety , which is found in many bioactive compounds with antitumor , antimicrobial , and other effects
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Many compounds with a benzo[d][1,3]dioxole moiety have effects on various biochemical pathways due to their wide range of biological activities .
Result of action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound has antitumor effects, it might induce apoptosis (cell death) in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Oxazolidine Ring Formation: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone.
Coupling Reactions: The benzodioxole and oxazolidine intermediates are then coupled using a suitable linker, such as an amide bond formation reaction, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones derived from the benzodioxole moiety.
Reduction: Amino alcohols from the reduction of the oxazolidine ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent.
Biological Studies: The compound is studied for its effects on various cancer cell lines, including cervical carcinoma (HeLa) cells.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds such as 1,3-benzodioxole and its derivatives share structural similarities with the benzodioxole moiety.
Oxazolidine Derivatives: Various oxazolidine compounds are used in medicinal chemistry for their antimicrobial properties.
Pyridine Derivatives: Pyridine-based compounds are widely used in pharmaceuticals and agrochemicals.
Uniqueness
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c25-18(22-10-14-3-1-2-6-21-14)19(26)23-11-17-24(7-8-28-17)20(27)13-4-5-15-16(9-13)30-12-29-15/h1-6,9,17H,7-8,10-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUUMWHFEAHGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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